3-chloro-N'-cyclohexylidene-1-benzothiophene-2-carbohydrazide
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Overview
Description
3-chloro-N'-cyclohexylidene-1-benzothiophene-2-carbohydrazide is a chemical compound that belongs to the class of benzothiophene derivatives. This compound has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-chloro-N'-cyclohexylidene-1-benzothiophene-2-carbohydrazide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of ion channels in the brain, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
3-chloro-N'-cyclohexylidene-1-benzothiophene-2-carbohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to reduce pain and inflammation in animal models of inflammation and pain. In addition, it has been shown to exhibit anticonvulsant activity in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N'-cyclohexylidene-1-benzothiophene-2-carbohydrazide in lab experiments is its potential to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This makes it a useful tool for studying the mechanisms underlying these processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 3-chloro-N'-cyclohexylidene-1-benzothiophene-2-carbohydrazide. One possible direction is to investigate its potential as an anticancer agent. It has been shown to exhibit cytotoxic activity against cancer cells in vitro, and further studies are needed to determine its potential as a cancer therapeutic. Another possible direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to exhibit neuroprotective properties in animal models of these diseases, and further studies are needed to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-chloro-N'-cyclohexylidene-1-benzothiophene-2-carbohydrazide involves the reaction of 3-chloro-1-benzothiophene-2-carbohydrazide with cyclohexanone in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Scientific Research Applications
3-chloro-N'-cyclohexylidene-1-benzothiophene-2-carbohydrazide has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as an anticancer agent.
properties
IUPAC Name |
3-chloro-N-(cyclohexylideneamino)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-13-11-8-4-5-9-12(11)20-14(13)15(19)18-17-10-6-2-1-3-7-10/h4-5,8-9H,1-3,6-7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGBILRQDNCODP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-cyclohexylidene-1-benzothiophene-2-carbohydrazide |
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